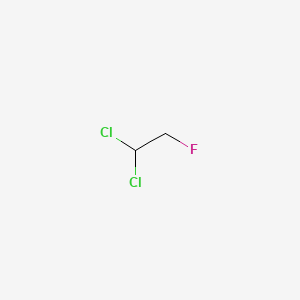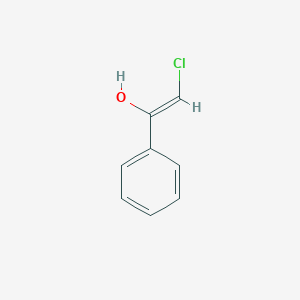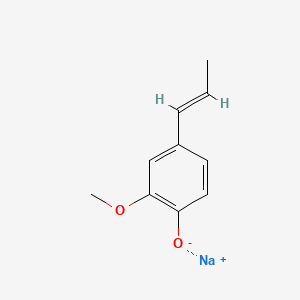![molecular formula C9H11ClN2O5 B13803911 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate CAS No. 81777-43-7](/img/structure/B13803911.png)
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted dioxopyrimidine ring attached to a methoxyethyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2,4-dioxopyrimidine, which can be obtained through the chlorination of 2,4-dioxopyrimidine.
Methoxylation: The 5-chloro-2,4-dioxopyrimidine is then reacted with methoxyethanol in the presence of a suitable base, such as sodium hydride, to form the intermediate 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethanol.
Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, and reducing agents, such as sodium borohydride, can be used.
Major Products
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Hydrolysis: Carboxylic acid and alcohol.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A similar compound with a purine ring instead of a pyrimidine ring.
5-Chloro-2,4-dioxopyrimidine: The starting material for the synthesis of 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate.
Uniqueness
This compound is unique due to its specific combination of a chloro-substituted pyrimidine ring and a methoxyethyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
81777-43-7 |
|---|---|
Formule moléculaire |
C9H11ClN2O5 |
Poids moléculaire |
262.65 g/mol |
Nom IUPAC |
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C9H11ClN2O5/c1-6(13)17-3-2-16-5-12-4-7(10)8(14)11-9(12)15/h4H,2-3,5H2,1H3,(H,11,14,15) |
Clé InChI |
NDKHORDFZTVOQX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOCN1C=C(C(=O)NC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
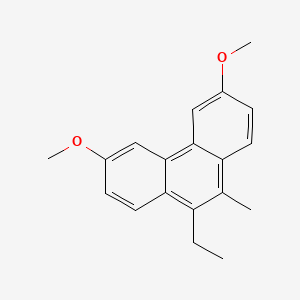
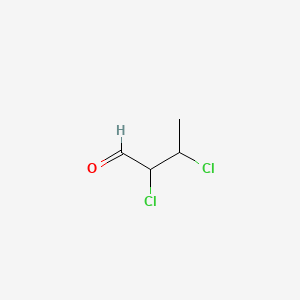
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
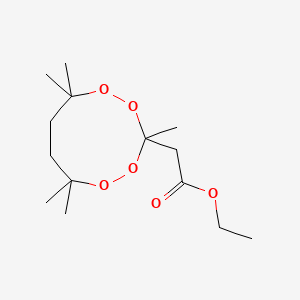
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)
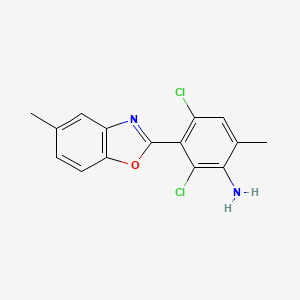
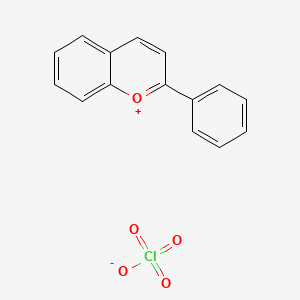
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)
